(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
thiophen-3-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS3/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECRKSUAHUKYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step reactions starting from commercially available thiophene derivatives
Cyclization Reaction: The thiazepane ring can be synthesized via a cyclization reaction involving thiophene-2-carboxylic acid and a suitable amine under acidic conditions.
Methanone Introduction: The methanone group can be introduced through a Friedel-Crafts acylation reaction using thiophene-3-carboxylic acid chloride and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the methanone group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in ethanol or ether.
Substitution: Bromine, nitric acid; typically in acetic acid or sulfuric acid.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against a range of diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its applications in materials science. Its electronic properties make it suitable for use in organic semiconductors, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and thiazepane rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-Containing Derivatives
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): This compound substitutes a thiophen-2-yl group onto an aminopropanol backbone. Unlike the target compound, it lacks the thiazepane ring but shares the thiophen-2-yl motif, which may influence solubility and receptor interactions .
- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Features a thiophen-3-yl group linked to a naphthyloxy-propanamine structure. The thiophen-3-yl group here may enhance π-π stacking interactions, similar to the methanone-linked thiophen-3-yl in the target compound .
Thiazepane and Piperazine Derivatives
- (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone (): Replaces the thiophen-2-yl group with a 2-fluorophenyl and substitutes the methanone-linked thiophen-3-yl with a methylthiazole.
- 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) (): Contains a benzo[b]thiophene core and a nitro-substituted piperazine. The nitro group elevates melting points (138–141°C) compared to non-polar substituents, suggesting that electron-withdrawing groups in the target compound could similarly affect thermal stability .
Physicochemical Properties
*Calculated based on structural analysis.
Key Observations:
- Molecular Weight : The target compound (313.45 g/mol) is lighter than piperazine-based analogs like 7f (433.52 g/mol), primarily due to the absence of a benzo[b]thiophene system .
- Melting Points : Electron-withdrawing groups (e.g., nitro in 7f) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 8a). The target compound’s thiophene substituents may result in intermediate melting behavior .
- Synthesis Yields : Analogs like 7f and 8a show moderate yields (68–69%), suggesting that similar reaction conditions (e.g., nucleophilic substitution in dichloromethane) could be applicable for the target compound .
Biological Activity
(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a thiazepane ring and thiophene substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C_{13}H_{11}NOS_2
Biological Activity Overview
Research indicates that compounds containing thiophene and thiazepane moieties exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of thiophene-containing compounds. For instance, derivatives of thiazepanes have shown promising results against various bacterial strains. In vitro assays demonstrated that (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For example, in vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction | |
| HeLa | 15 | Cell cycle arrest | |
| A549 | 20 | Inhibition of proliferation |
The biological activity of (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is attributed to its interaction with various molecular targets. The thiophene rings facilitate interactions with cellular receptors and enzymes involved in critical signaling pathways.
Key Mechanisms Identified:
- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
- Cell Cycle Modulation: Interference with cell cycle progression, particularly at the G2/M phase.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazepane derivatives, including (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone. The study reported that these derivatives exhibited enhanced biological activities compared to their parent compounds due to the synergistic effects of the thiophene moieties.
Q & A
Q. Key Parameters :
- Solvent : Ethanol (polar protic) vs. methanol (higher polarity) affects reaction kinetics and byproduct formation.
- Temperature : Reflux conditions (~78°C for ethanol) optimize cyclization but may degrade heat-sensitive intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in thiophene derivatives .
How can researchers resolve contradictions in spectroscopic data for thiophene-thiazepanone hybrids?
Advanced
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent-induced shifts. For example, thiophene protons in similar compounds exhibit downfield shifts (δ 7.3–8.1 ppm in DMSO-d₆) due to electron-withdrawing effects of adjacent carbonyl groups . If experimental NMR data conflicts with computational predictions (e.g., DFT calculations), validate assignments via 2D techniques (HSQC, HMBC) .
Q. Case Study :
- In 1-(thiophen-2-yl)ethanone derivatives, the carbonyl carbon resonates at δ 190–200 ppm, but steric hindrance from the thiazepane ring may shift this upfield by 5–10 ppm .
What methodologies are recommended for characterizing thiophene-thiazepanone derivatives?
Basic
Comprehensive characterization requires:
- NMR Spectroscopy : and NMR to confirm regiochemistry and purity. For example, thiophene protons in 1-(thiophen-2-yl)ethanone show distinct coupling patterns (J = 3–5 Hz for vicinal protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways.
- Elemental Analysis : Microanalysis (C, H, N, S) to confirm stoichiometry, with <0.4% deviation from theoretical values .
Q. Advanced :
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as seen in thiosemicarbazone derivatives .
How does the electronic nature of thiophene substituents influence the reactivity of the thiazepane ring?
Advanced
Electron-donating groups (e.g., methoxy) on thiophene increase nucleophilicity at the α-position, facilitating ring-opening reactions of the thiazepane. Conversely, electron-withdrawing groups (e.g., nitro) stabilize the ring but reduce solubility. For example, 1-(4-nitrophenyl)piperazine derivatives exhibit reduced reactivity in nucleophilic substitutions due to resonance stabilization .
Q. Mechanistic Insight :
- Density Functional Theory (DFT) studies on similar compounds reveal that thiophene’s aromaticity stabilizes transition states during cyclization, lowering activation energy by ~10 kcal/mol .
What strategies mitigate side reactions during polyalkylation of thiophene derivatives?
Advanced
Competing alkylation at multiple sites (e.g., thiophene C2 vs. C5) is common. Strategies include:
- Directed Metalation : Use directing groups (e.g., carbonyl) to regioselectively activate specific positions.
- Low-Temperature Conditions : Slow addition of alkylating agents at 0–5°C minimizes over-alkylation .
- Protecting Groups : Temporarily block reactive sites with acetyl or trimethylsilyl groups .
Q. Example :
- In 5-ethylthiophene-2-carboxamide synthesis, tetra-O-acetyl-β-D-glucopyranosyl groups prevent undesired N-alkylation .
How can structure-activity relationships (SARs) guide the design of bioactive thiophene-thiazepanone analogs?
Advanced
SAR studies on analogs like 1-(thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol reveal:
Q. Pharmacological Data :
- Thienylethylamine derivatives exhibit phenylethylamine-like physiological effects (e.g., vasoconstriction), suggesting conserved mechanisms .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification : Recrystallization from ethanol/hexane (4:1) achieves >95% purity but requires precise cooling rates to avoid polymorphism .
- Yield Optimization : Pilot-scale reactions show 10–15% yield drop compared to small-scale due to heat transfer inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
